molecular formula C21H14FN5 B2362208 3-(2-fluorophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine CAS No. 338977-99-4

3-(2-fluorophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine

Cat. No.: B2362208
CAS No.: 338977-99-4
M. Wt: 355.376
InChI Key: ZZKLPWAYJPXXLG-UHFFFAOYSA-N
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Description

“3-(2-fluorophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine” is a compound that belongs to the class of triazoloquinazolines . Triazoloquinazolines are known for their diverse biological activities .


Synthesis Analysis

The synthesis of triazoloquinazolines often involves the investigation of tricyclic heterocycles . Several synthetic routes have been designed to prepare the target compounds, including a two-step synthesis beginning with an anthranilonitrile and a hydrazide .

Scientific Research Applications

Benzodiazepine Binding Activity

  • A study by Francis et al. (1991) explored tricyclic heterocycles related to this compound for their affinity to benzodiazepine receptors. They found that certain analogues in this series are potent benzodiazepine antagonists.

Antibacterial Activity

  • Mood, Boda, & Guguloth (2022) synthesized derivatives of this compound and evaluated their antibacterial activity. Some compounds exhibited significant growth inhibition activity, surpassing commercial drugs like penicillin-G and streptomycin.

Anticancer Activity

  • The research by Reddy et al. (2015) focused on designing and synthesizing 1,2,4-triazolo[4,3-a]-quinoline derivatives for anticancer activity. Certain compounds showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines.

Adenosine Receptor Antagonism

  • A study conducted by Burbiel et al. (2016) identified derivatives as potent adenosine receptor antagonists, with potential for multitarget antagonistic effects.

Antimicrobial and Nematicidal Agents

  • In the research by Reddy, Kumar, & Sunitha (2016), derivatives of this compound were evaluated for their antimicrobial and nematicidal properties, showing significant effectiveness against various microorganisms.

H1-Antihistaminic Activity

  • Alagarsamy et al. in various studies ( , , , ) have synthesized and investigated the H1-antihistaminic activity of triazoloquinazolin-5-one derivatives, finding significant potential for new H1-antihistamines.

Photophysical Properties

  • Kopotilova et al. (2023) Kopotilova et al., 2023 synthesized amino-biphenyl-containing derivatives with fluorescent properties. These compounds displayed a broad range of wavelengths and showed potential for applications in photophysical studies.

Anticonvulsant Activity

  • Zheng et al. (2013) Zheng et al., 2013 synthesized and evaluated the anticonvulsant activity of triazoloquinazolin-3-amine derivatives, finding some compounds effective in seizure prevention, suggesting GABAergic mechanisms might be involved.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN5/c22-17-12-6-4-10-15(17)19-25-26-20-16-11-5-7-13-18(16)24-21(27(19)20)23-14-8-2-1-3-9-14/h1-13H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKLPWAYJPXXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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